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Introduction

3-Methyl-4-hydroxycinnamic acid, a derivative of the widely studied cinnamic acid, presents
a molecule of significant interest in the fields of medicinal chemistry and materials science. Its
structural similarity to other naturally occurring phenolic acids, such as ferulic acid and caffeic
acid, suggests potential antioxidant, anti-inflammatory, and other biological activities. A
thorough understanding of its spectroscopic properties is paramount for its unambiguous
identification, quality control, and the elucidation of its role in various chemical and biological
processes. This technical guide provides a comprehensive analysis of the nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Methyl-4-
hydroxycinnamic acid, offering insights for researchers, scientists, and drug development
professionals.

Molecular Structure and Isomerism

3-Methyl-4-hydroxycinnamic acid, with the chemical formula C10H1003 and a molecular
weight of 178.18 g/mol , possesses a phenylpropanoid skeleton.[1] The molecule consists of a
benzene ring substituted with a hydroxyl group at position 4 and a methyl group at position 3.
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An acrylic acid side chain is attached to the benzene ring. The double bond in the acrylic acid
moiety gives rise to the possibility of E and Z isomerism. The trans or (E)-isomer is generally
the more stable and commonly synthesized form. This guide will focus on the spectroscopic
data of the (E)-isomer, formally named (E)-3-(4-hydroxy-3-methylphenyl)prop-2-enoic acid.

Figure 1: Chemical structure of (E)-3-Methyl-4-hydroxycinnamic acid.

Synthesis of 3-Methyl-4-hydroxycinnamic Acid

A common and efficient method for the synthesis of 3-Methyl-4-hydroxycinnamic acid and its
derivatives is the Knoevenagel condensation. This reaction involves the base-catalyzed
condensation of an aldehyde or ketone with a compound containing an active methylene
group, such as malonic acid.

Experimental Protocol: Knoevenagel Condensation

o Reactant Preparation: Dissolve 4-hydroxy-3-methylbenzaldehyde (1 equivalent) and malonic
acid (1.5 equivalents) in a suitable solvent such as pyridine.

o Catalyst Addition: Add a catalytic amount of a base, typically piperidine (0.1 equivalents).

» Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be
monitored by thin-layer chromatography (TLC).

o Work-up: After completion, cool the reaction mixture and acidify with dilute hydrochloric acid
to precipitate the product.

 Purification: Collect the crude product by filtration, wash with cold water, and recrystallize
from a suitable solvent system (e.g., ethanol/water) to obtain pure (E)-3-Methyl-4-
hydroxycinnamic acid.

This synthetic route is well-established for various substituted cinnamic acids.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.
The following sections detail the predicted *H and *3C NMR spectra of 3-Methyl-4-
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hydroxycinnamic acid. These predictions are based on the analysis of closely related
structures and established chemical shift principles.

'H NMR Spectroscopy

The *H NMR spectrum of (E)-3-Methyl-4-hydroxycinnamic acid is expected to exhibit distinct
signals corresponding to the aromatic, vinylic, and methyl protons. The chemical shifts (d) are
referenced to tetramethylsilane (TMS) at O ppm.

Table 1: Predicted *H NMR Data for (E)-3-Methyl-4-hydroxycinnamic acid

Proton Assignment Pr(?dicted Chemical Multiplicity Coupling Constant
Shift (6, ppm) (J, H2)

H-a (vinylic) ~6.30 Doublet ~16.0

H-B (vinylic) ~7.60 Doublet ~16.0

H-2 (aromatic) ~7.35 Singlet

H-5 (aromatic) ~6.80 Doublet ~8.0

H-6 (aromatic) ~7.25 Doublet ~8.0

-CHs (methyl) ~2.20 Singlet

Variable (broad

-OH (hydroxyl) singlet)

Variable (broad

-COOH (carboxyl) )
singlet)

Interpretation:

 Vinylic Protons: The two vinylic protons, H-a and H-[3, are expected to appear as doublets
with a large coupling constant of approximately 16.0 Hz, which is characteristic of a trans
configuration. H-f3 is deshielded relative to H-a due to its proximity to the aromatic ring.

e Aromatic Protons: The aromatic region will display signals for the three protons on the
benzene ring. H-2 is anticipated to be a singlet, while H-5 and H-6 will likely appear as

© 2026 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b8290478/docs?utm_src=pdf-body#spectroscopic-profile-of-3-methyl-4-hydroxycinnamic-acid-an-in-depth-technical-guide
https://www.benchchem.com/product/b8290478/docs?utm_src=pdf-body#spectroscopic-profile-of-3-methyl-4-hydroxycinnamic-acid-an-in-depth-technical-guide
https://www.benchchem.com/product/b8290478/docs?utm_src=pdf-body#spectroscopic-profile-of-3-methyl-4-hydroxycinnamic-acid-an-in-depth-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8290478?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

doublets with a typical ortho-coupling constant of around 8.0 Hz.

o Methyl Protons: The methyl group protons will resonate as a sharp singlet at approximately
2.20 ppm.

» Labile Protons: The chemical shifts of the hydroxyl and carboxylic acid protons are
concentration and solvent-dependent and will appear as broad singlets.

3C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon framework of the molecule.
Based on data from similar compounds, the predicted chemical shifts for 3-Methyl-4-
hydroxycinnamic acid are presented below.[4]

Table 2: Predicted 3C NMR Data for (E)-3-Methyl-4-hydroxycinnamic acid

Carbon Assignment Predicted Chemical Shift (6, ppm)
C=0 (carboxyl) ~168.0
C-B (vinylic) ~145.0
C-4 (aromatic) ~158.0
C-1 (aromatic) ~126.0
C-6 (aromatic) ~130.0
C-2 (aromatic) ~128.0
C-3 (aromatic) ~125.0
C-5 (aromatic) ~115.0
C-a (vinylic) ~116.0
-CHs (methyl) ~16.0

Interpretation:

o Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate at the most
downfield position, around 168.0 ppm.
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e Aromatic and Vinylic Carbons: The aromatic and vinylic carbons will appear in the region of
115-160 ppm. The carbon bearing the hydroxyl group (C-4) will be the most deshielded
among the aromatic carbons.

o Methyl Carbon: The methyl carbon will give a signal in the aliphatic region, at approximately
16.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a
molecule. The IR spectrum of 3-Methyl-4-hydroxycinnamic acid is expected to show
characteristic absorption bands for the hydroxyl, carboxylic acid, and alkene functionalities.

Table 3: Predicted IR Absorption Bands for 3-Methyl-4-hydroxycinnamic acid

Wavenumber (cm~?) Vibration Functional Group
3500-3300 (broad) O-H stretch Phenolic -OH
3300-2500 (broad) O-H stretch Carboxylic acid -OH
~ 1680 C=0 stretch Carboxylic acid

~ 1625 C=C stretch Alkene

~ 1600, 1515 C=C stretch Aromatic ring

~ 980 =C-H bend (out-of-plane) trans-Alkene

Interpretation:

o O-H Stretching: A broad absorption band in the region of 3500-2500 cm~1 is characteristic of
the hydrogen-bonded O-H stretching vibrations of both the phenolic and carboxylic acid
groups.

e C=0 Stretching: A strong absorption peak around 1680 cm~1 is indicative of the carbonyl
stretching of the carboxylic acid group.
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e C=C Stretching: The stretching vibrations of the alkene and aromatic C=C bonds are
expected to appear in the 1625-1515 cm~1 region.

» trans-Alkene Bending: A key diagnostic peak for the (E)-isomer is the out-of-plane =C-H
bending vibration, which typically appears as a strong band around 980 cm™1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its structural confirmation.

Predicted Fragmentation Pathway

For 3-Methyl-4-hydroxycinnamic acid, electron ionization (El) is expected to produce a
molecular ion peak ([M]*e) at m/z 178. The fragmentation of this molecular ion is likely to
proceed through several characteristic pathways.

M- Ha0[ ) -co [M - H20 - COJ*
m/z = 160 J m/z = 132

- C2H2 [C7H7O]*
m/z = 107

Click to download full resolution via product page

- H20

[M - COOH]*
m/z = 133

Figure 2: Proposed mass fragmentation pathway of 3-Methyl-4-hydroxycinnamic acid.
Interpretation of Key Fragments:
» m/z 178 ([M]**): The molecular ion peak, corresponding to the intact molecule.

e m/z 160 ([M - H20]"*): Loss of a water molecule from the carboxylic acid and/or phenolic
hydroxy! group.

e m/z 133 ([M - COOH]*): Loss of the carboxylic acid group as a radical. This fragment
corresponds to the 3-methyl-4-hydroxystyryl cation.
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e m/z 132 ([M - H20 - COJ*+): Subsequent loss of carbon monoxide from the m/z 160
fragment.

e m/z 107 ([C7H-0]*): Acommon fragment in phenolic compounds, likely corresponding to the
hydroxytropylium ion or a related stable cation formed through rearrangement.

Conclusion

This technical guide has provided a detailed overview of the key spectroscopic data for 3-
Methyl-4-hydroxycinnamic acid. The predicted NMR, IR, and MS data, based on established
principles and analysis of related compounds, offer a robust framework for the identification
and characterization of this molecule. The provided synthetic protocol outlines a reliable
method for its preparation. This comprehensive spectroscopic profile will serve as a valuable
resource for scientists engaged in research and development involving this and similar
phenolic acid derivatives.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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